Tybamate

Catalog No.
S546095
CAS No.
4268-36-4
M.F
C13H26N2O4
M. Wt
274.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tybamate

CAS Number

4268-36-4

Product Name

Tybamate

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N-butylcarbamate

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C13H26N2O4/c1-4-6-8-15-12(17)19-10-13(3,7-5-2)9-18-11(14)16/h4-10H2,1-3H3,(H2,14,16)(H,15,17)

InChI Key

PRBORDFJHHAISJ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)OCC(C)(CCC)COC(=O)N

solubility

VERY SOL IN ALC & ACETONE; FREELY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER

Synonyms

Tybamate; W 713; W-713; W713; NSC 172126; Solacen, Tybatran, Effisax

Canonical SMILES

CCCCNC(=O)OCC(C)(CCC)COC(=O)N

The exact mass of the compound Tybamate is 274.1893 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in alc & acetone; freely sol in ether; very slightly sol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172126. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tybamate (CAS 4268-36-4) is a highly lipophilic 1,3-propanediol dicarbamate derivative characterized by an N-butyl substitution on one of its carbamate nitrogens [1]. Structurally functioning as a prodrug to meprobamate, tybamate is primarily procured as a specialized analytical standard, a reference material for blood-brain barrier (BBB) permeation models, and a substrate for hepatic metabolism assays [2]. Its baseline properties include an XLogP3 of approximately 2.4 to 3.09, indicating moderate-to-high lipophilicity, and poor aqueous solubility, which dictates the use of organic solvents during formulation and analytical preparation [REFS-1, REFS-3]. For industrial and research buyers, tybamate offers a distinct pharmacokinetic and metabolic profile that isolates the effects of rapid systemic clearance from the prolonged activity typical of standard carbamate tranquilizers [4].

Procuring meprobamate or other generic carbamates as a substitute for tybamate fundamentally compromises assays requiring rapid metabolic clearance and specific lipophilic transport mechanisms [1]. While tybamate is a prodrug that yields meprobamate in vivo, its intact N-butylated form possesses a significantly shorter biological half-life and enhanced lipid solubility, altering its absorption kinetics and blood-brain barrier penetration [2]. Furthermore, unlike meprobamate, tybamate does not induce physical dependence or tolerance, making it an essential control in neuropharmacological studies where withdrawal artifacts would confound behavioral or receptor-binding data [3]. Substituting a generic in-class alternative eliminates the ability to study the specific prodrug conversion pathway and skews temporal data in pharmacokinetic modeling[REFS-1, REFS-3].

Pharmacokinetic Differentiation: Rapid Systemic Clearance

Tybamate exhibits a significantly accelerated metabolic clearance rate compared to its primary active metabolite and structural analog, meprobamate. Clinical and pharmacokinetic evaluations demonstrate that tybamate has a biological half-life of approximately 3 hours, whereas meprobamate persists with a half-life ranging from 6 to 17 hours [REFS-1, REFS-2]. This rapid clearance is driven by the hepatic dealkylation of the butyl group [3].

Evidence DimensionBiological Half-Life
Target Compound DataTybamate: ~3 hours
Comparator Or BaselineMeprobamate: 6 to 17 hours
Quantified Difference2x to 5x faster systemic clearance
ConditionsIn vivo pharmacokinetic profiling

Enables researchers to utilize a short-acting carbamate standard in temporal assays without the prolonged residual effects of standard meprobamate.

Formulation Solubility and Blood-Brain Barrier (BBB) Permeation

The addition of an N-butyl group to the carbamate structure significantly increases the lipophilicity of tybamate relative to standard unsubstituted carbamates. Tybamate possesses a computed XLogP3 value between 2.4 and 3.09, facilitating efficient passive transport across lipid-rich membranes such as the blood-brain barrier[REFS-1, REFS-2]. This distinct hydrophobic profile makes it a superior model compound for machine learning and in vitro BBB permeation studies compared to more hydrophilic analogs [3].

Evidence DimensionLipophilicity (XLogP3) and Formulation Solubility
Target Compound DataTybamate: 2.4 to 3.09 (High lipid solubility)
Comparator Or BaselineMeprobamate: Lower baseline lipophilicity
Quantified DifferenceEnhanced lipophilicity enabling passive lipid-membrane transport
ConditionsComputational and experimental solubility profiling

Critical for formulation scientists and computational chemists requiring a validated lipophilic carbamate standard for barrier-penetration modeling.

Laboratory Workflow Fit: Minimal CYP450 Enzyme Induction

In comparative toxicological and metabolic screens, tybamate demonstrates a minimal propensity for hepatic enzyme induction. When evaluated against the standard inducer phenobarbital, tybamate and related dicarbamates were found to be 25 to 100 times less potent at inducing rat liver cytochrome P450 isoenzymes[1]. This weak induction profile ensures that tybamate does not significantly auto-induce its own metabolism or interfere with co-administered substrates in complex assay environments [2].

Evidence DimensionAssay Interference via CYP450 Induction
Target Compound DataTybamate: Weak inducer (minimal interference)
Comparator Or BaselinePhenobarbital: 25x to 100x more potent induction
Quantified Difference25-100 fold reduction in enzyme induction potency
ConditionsRat liver cytochrome P450 isoenzyme induction screen

Reduces metabolic confounding variables when tybamate is used as a reference material in multi-drug interaction or long-term toxicity studies.

Assay Reproducibility: Absence of Physical Dependence

A critical differentiator for tybamate in neuropharmacological research is its lack of physical dependence and tolerance, which heavily contrast with the profile of meprobamate. While meprobamate administration results in documented tolerance and severe withdrawal risks, tybamate maintains consistent efficacy without triggering adaptive dependence pathways [REFS-1, REFS-2]. This makes tybamate an ideal negative control or alternative baseline in addiction and withdrawal modeling [2].

Evidence DimensionAssay Reproducibility (Tolerance/Dependence)
Target Compound DataTybamate: No tolerance or physical dependence observed
Comparator Or BaselineMeprobamate: High risk of tolerance and dependence
Quantified DifferenceComplete absence of dependence liability relative to parent drug
ConditionsIn vivo longitudinal behavioral modeling

Allows researchers to isolate the anxiolytic or muscle-relaxant properties of carbamates without the confounding artifacts of drug withdrawal or tolerance.

Analytical Standard for Prodrug N-Dealkylation Assays

Due to its specific N-butyl substitution, tybamate is heavily utilized as an analytical standard in LC-MS/MS workflows designed to track hepatic metabolism. It serves as a precise substrate for quantifying the enzymatic conversion rates to meprobamate, making it indispensable for in vitro liver microsome assays and pharmacokinetic profiling [1].

Reference Material for Blood-Brain Barrier (BBB) Permeability Modeling

Tybamate's validated lipophilicity (XLogP3 ~ 2.4 - 3.09) and proven passive transport capabilities make it an excellent reference compound for BBB permeability studies. It is frequently employed in machine learning explainer models and in vitro membrane assays to calibrate the transport efficiency of nitrogenous, lipophilic substructures[2].

Negative Control in Carbamate Dependence and Withdrawal Studies

Because it does not induce the physical dependence or tolerance characteristic of meprobamate, tybamate is an optimal negative control in neuropharmacological research. It allows investigators to establish baseline carbamate efficacy in behavioral models while completely eliminating withdrawal-induced artifacts during longitudinal studies [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

CRYSTALS FROM 1,1,2-TRICHLOROETHANE + HEXANE (1:2)
WHITE CRYSTALLINE POWDER OR CLEAR, VISCOUS LIQ WHICH MAY CONGEAL TO SOLID ON STANDING

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

274.18925731 g/mol

Monoisotopic Mass

274.18925731 g/mol

Boiling Point

150-152 °C @ 0.06 MM HG

Heavy Atom Count

19

Taste

BITTER TASTE

Odor

MILD CHARACTERISTIC ODOR

Appearance

Solid powder

Melting Point

49-51 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3875LLL8M8

Therapeutic Uses

Anti-anxiety Agents
CONGENER OF MEPROBAMATE WITH ACTIONS & USES SIMILAR... HENCE, IT IS INDICATED FOR RELIEF OF ANXIETY & TENSION IN PSYCHONEUROTIC DISORDERS.

Other CAS

4268-36-4

Absorption Distribution and Excretion

...WELL ABSORBED FROM GI TRACT... MEPROBAMATE IS QUITE UNIFORMLY DISTRIBUTED IN BODY, & ABOUT 10% OF DRUG IS EXCRETED IN UNCHANGED FORM IN URINE. /MEPROBAMATE/
ABSORPTION OF [(14)C]-TYBAMATE...FROM GI TRACT WAS FAIRLY RAPID IN RATS RECEIVING ORAL DOSE. 67% OF (14)C REMAINED THERE 2 HR LATER, WHEREAS ONLY 21% REMAINED 4 HR LATER. 21% WAS EXCRETED IN 2-HR URINE. 24 HR AFTER IP DOSE, RATS HAD EXCRETED 87% OF (14)C IN URINE, 5% IN FECES...3% WAS PRESENT IN INTESTINAL CONTENTS.
IN PREGNANT MICE, TYBAMATE SLOWLY CROSSED PLACENTA, & LEVELS OF (14)C WERE LOWER IN FETUS THAN IN MOTHER. 30 MIN AFTER RECTAL ADMIN...MUCH (14)C WAS PRESENT IN LIVER & INTESTINES. RAPID PENETRATION...INTO BRAIN & ADIPOSE TISSUE WOULD BE EXPECTED FOR THIS LIPID-SOL DRUG.
WHOLE-BODY AUTORADIOGRAPHY OF MICE RECEIVING IV DOSES...SHOWED THAT (14)C WAS PRESENT IN CNS WITHIN 50 SEC, & LEVELS WERE ALSO HIGH IN ADIPOSE TISSUE, MYOCARDIUM, SALIVARY GLANDS, & KIDNEYS. AFTER 10 MIN...(14)C IN BRAIN HAD DECR, BUT WERE HIGH IN LIVER, INTESTINES, & KIDNEYS, ORGANS CONCERNED WITH EXCRETION OF TYBAMATE.

Wikipedia

Tybamate

Drug Warnings

...SHOULD NOT BE USED IN PREGNANCY OR IN CHILDREN UNDER 6 YR... DRUG SHOULD BE USED WITH CAUTION IN ELDERLY OR DEBILITATED PT, EPILEPTIC PT, IN PT WITH COMPROMISED HEPATIC OR RENAL FUNCTION, & IN PT WITH SUICIDAL TENDENCIES. /MEPROBAMATE/
IT IS CONTRAINDICATED IN PT WITH ACUTE INTERMITTENT PORPHYRIA & IN PT ALLERGIC TO MEPROBAMATE OR RELATED AGENTS, SUCH AS CARISOPRODOL, MEBUTAMATE, OR CARBROMAL. /MEPROBAMATE/
IMIPRAMINE ENHANCES CNS EFFECT OF MEPROBAMATE IN ANIMALS... AGENTS STRUCTURALLY RELATED TO MEPROBAMATE INCL...TYBAMATE.
MEPROBAMATE IS CAPABLE OF INDUCING HEPATIC MICROSOMAL ENZYMES THAT METABOLIZE WARFARIN IN ANIMALS. /MEPROBAMATE/
For more Drug Warnings (Complete) data for TYBAMATE (6 total), please visit the HSDB record page.

Biological Half Life

...TYBAMATE...HAS T/2 OF 3 HR... BRIEF ACTION OF TYBAMATE IS ADVANTAGE IN SOME SITUATIONS.

Methods of Manufacturing

PREPD FROM 2-METHYL-2-PROPYL-3-HYDROXYPROPYL CARBAMATE & BUTYL ISOCYANATE: BERGER, LUDWIG, US PATENT 2,937,119 (1960 TO CARTER PROD)

Analytic Laboratory Methods

GAS CHROMATOGRAPHY OF BARBITURATES.

Interactions

CONCURRENT INGESTION OF MEPROBAMATE & ALCOHOL CAN LEAD TO ENHANCEMENT OF THEIR CNS DEPRESSANT EFFECTS. ...TYBAMATE /IS/...CHEMICALLY & PHARMACOLOGICALLY RELATED TO MEPROBAMATE...
GRAND MAL OR PETIT MAL CONVULSIONS HAVE BEEN REPORTED IN FEW HOSPITALIZED PSYCHOTIC PT WHO RECEIVED LARGE DOSES OF TYBAMATE & PHENOTHIAZINES CONCOMITANTLY.

Stability Shelf Life

STABLE IN LIGHT & HEAT

Dates

Last modified: 08-15-2023
1: Segelman FH, Kelton E, Terzi RM, Kucharczyk N, Sofia RD. The comparative potency of phenobarbital and five 1,3-propanediol dicarbamates for hepatic cytochrome P450 induction in rats. Res Commun Chem Pathol Pharmacol. 1985 Jun;48(3):467-70. PubMed PMID: 4023427.
2: Lehmann E. [Internal and external stress and tybamate and secobarbital: an experimental investigation of their interactions (author's transl)]. Arzneimittelforschung. 1976;26(6):1132-3. German. PubMed PMID: 989399.
3: Bradley SG, Rose WC. Enhanced toxicity for mice of pactamycin with bacterial endotoxin. Antimicrob Agents Chemother. 1973 Jun;3(6):686-92. PubMed PMID: 4790618; PubMed Central PMCID: PMC444481.
4: Kirsten EB, Tseng TC. Effects of tybamate and pentylenetetrazol on spinal interneurons. Experientia. 1972 Dec 15;28(12):1459-60. PubMed PMID: 4654212.
5: Cremoncini C, Liuzzi A. [Tybamate, recently synthetized anxiolytic agent, in the treatment of emotional and neurovegetative symptoms of hyperthyroidism. Clinico-statistical study]. Minerva Med. 1972 Jan 24;63(5):296-307. Italian. PubMed PMID: 5012345.
6: Tseng TC, Wang SC. Locus of action of centrally acting muscle relaxants, diazepam and tybamate. J Pharmacol Exp Ther. 1971 Aug;178(2):350-60. PubMed PMID: 5570459.
7: Serafetinides EA, Clark ML. Effects of Tybamate in chronic schizophrenia. (Minor tranquilizers as adjunct therapy in psychosis). Dis Nerv Syst. 1971 Aug;32(8):567-71. PubMed PMID: 5094163.
8: Hesbacher P, Zamostien BB, Kelly EA, Jenkins BW, Rickels K. Tybamate in treatment resistant headaches. Headache. 1971 Jan;10(4):148-9. PubMed PMID: 5543640.
9: Tseng TC, Przybyla AC, Chen ST, Wang SC. Locus of central depressant action of tybamate. Neuropharmacology. 1970 May;9(3):211-8. PubMed PMID: 5268924.
10: DiMascio A, Gardos G, Harmatz J, Shader R. Tybamate: an examination of its actions in "high" and "low" anxious normals. Dis Nerv Syst. 1969 Nov;30(11):758-63. PubMed PMID: 4391128.
11: Majeron MA, Toselli E. [Clinical experience with a new tranquilizing agent: tybamate]. Riv Sper Freniatr Med Leg Alien Ment. 1969 Oct 31;93(5):1226-40. Italian. PubMed PMID: 5407446.
12: Pennington VM. Evaluation of tybamate in mental disorders. Behav Neuropsychiatry. 1969 Sep;1(6):7-10. PubMed PMID: 5393016.
13: Denber HC, Roland M. Effect of tybamate on psychosomatic symptoms in a group of infertility patients. A double-blind study. Fertil Steril. 1969 May-Jun;20(3):373-9. PubMed PMID: 4890013.
14: Douglas JF, Smith NB, Stockage JA. Gas chromatographic determination of mebutamate, carisoprodol, and tybamate in plasma and urine. J Pharm Sci. 1969 Jan;58(1):145-6. PubMed PMID: 5765828.
15: Myers RD, Cicero TJ. Effects of tybamate on ethanol intake in rats during psychological stress in an avoidance task. Arch Int Pharmacodyn Ther. 1968 Oct;175(2):440-6. PubMed PMID: 5750456.
16: Rickels K, Hesbacher P, Vandervort W, Phillips F, Hutchison J, Sablosky L, Lavan D. Tybamate--a perplexing drug. Am J Psychiatry. 1968 Sep;125(3):76-82. PubMed PMID: 4875386.
17: Turns D, Denber HC, Turns CN. [Unexpected therapeutic effects of tybamate in psychoses]. Ann Med Psychol (Paris). 1968 Jul;2(2):216-20. French. PubMed PMID: 5684178.
18: Meshel E, Denber HC. The use of tybamate in psychotic patients. (A further double blind study). Dis Nerv Syst. 1968 Apr;29(4):243-5. PubMed PMID: 4870945.
19: Hollister LE, Clyde DJ. Blood levels of pentobarbital sodium, meprobamate, and tybamate in relation to clinical effects. Clin Pharmacol Ther. 1968 Mar-Apr;9(2):204-8. PubMed PMID: 4867871.
20: Solaro F, Corletto F. [Tybamate in the practice at geriatric outpatient clinics]. G Gerontol. 1968 Jan;16(1):57-66. Italian. PubMed PMID: 5713039.

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